molecular formula C22H19Cl2NO2S B2840863 ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate CAS No. 2568039-08-5

ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate

Cat. No.: B2840863
CAS No.: 2568039-08-5
M. Wt: 432.36
InChI Key: PNTADDUCBKREES-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate is a synthetic organic compound characterized by a thiophene core substituted with two chlorine atoms at the 2- and 5-positions. The molecule further incorporates a diphenylmethylideneamino group and an ethyl propanoate ester, contributing to its unique steric and electronic properties. This compound is structurally related to intermediates or impurities in pharmaceutical syntheses, particularly those involving thiophene derivatives, such as drospirenone/ethinyl estradiol analogs .

Properties

IUPAC Name

ethyl 2-(benzhydrylideneamino)-3-(2,5-dichlorothiophen-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO2S/c1-2-27-22(26)18(13-17-14-19(23)28-21(17)24)25-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTADDUCBKREES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(SC(=C1)Cl)Cl)N=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the benzhydrylideneamino group, followed by the introduction of the 2,5-dichlorothiophen-3-yl moiety. The final step involves esterification to form the ethyl ester. Common reagents used in these reactions include benzaldehyde derivatives, thiophene derivatives, and ethylating agents. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it can undergo.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with impurities listed in USP monographs for drospirenone/ethinyl estradiol-related substances. Below is a detailed comparison based on substituents, molecular features, and analytical considerations:

Substituent Analysis

Compound Name Thiophene Substituents Amino Group Additional Features Molecular Weight (g/mol)*
Ethyl 3-(2,5-dichlorothiophen-3-yl)-2-[(diphenylmethylidene)amino]propanoate 2,5-dichloro Diphenylmethylidene Ethyl ester ~464.3
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Unsubstituted thiophen-3-yl Methylamino Naphthalen-1-yloxy ~337.4
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Unsubstituted thiophen-2-yl Methylamino Hydroxyl group ~211.3

Notes:

  • Chlorination: The dichloro substitution in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs. This may reduce aqueous solubility but enhance stability against metabolic degradation.

Analytical Behavior

  • Chromatographic Retention: The dichlorothiophene and diphenylmethylidene groups likely increase retention time in reverse-phase HPLC compared to non-chlorinated, less bulky analogs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) due to enhanced hydrophobicity.
  • Impurity Control: Similar to USP guidelines for drospirenone impurities, unspecified impurities in the target compound would be controlled at ≤0.10% per ICH guidelines .

Research Findings and Hypotheses

Reactivity : The electron-withdrawing chlorine atoms may deactivate the thiophene ring toward electrophilic substitution, contrasting with unsubstituted thiophene derivatives (e.g., 1-(thiophen-2-yl)propan-1-ol analogs) .

Stability: The diphenylmethylidene group may protect the amino functionality from oxidation, a feature absent in methylamino-containing analogs like 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol .

Synthetic Challenges: Introducing multiple chlorine atoms on the thiophene ring could complicate regioselective synthesis compared to non-chlorinated derivatives.

Q & A

Q. How to troubleshoot low yields in the imine condensation step?

  • Methodological Answer : Low yields (<50%) may result from:
  • Incomplete aldehyde activation : Pre-activate with EDC.HCl\text{EDC.HCl} and HOBt\text{HOBt}.
  • Steric hindrance : Substitute diphenylketone with electron-deficient aryl aldehydes (e.g., 4-nitrobenzaldehyde) to accelerate Schiff base formation.
  • Alternative catalysts : Use Zn(OTf)2\text{Zn(OTf)}_2 (10 mol%) for Lewis acid-mediated condensation .

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